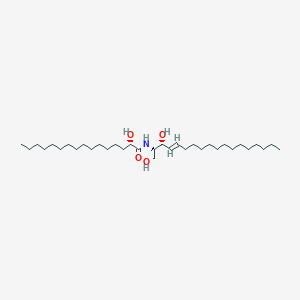

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

Description

Properties

IUPAC Name |

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZGQPJRQXHVQX-UMKNRRHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine biosynthesis pathway

An In-Depth Technical Guide to the Biosynthesis of 2-Hydroxylated Sphingolipids

Topic: N-(2'-hydroxypalmitoyl)-D-erythro-Sphingosine Biosynthesis Pathway Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2'-hydroxypalmitoyl)-D-erythro-Sphingosine is a member of the 2-hydroxy ceramide family, a critical subclass of sphingolipids distinguished by a hydroxyl group on the second carbon of their N-acyl fatty acid chain. These lipids are not mere structural components; they are vital for the integrity of the skin's permeability barrier and the proper function of the nervous system's myelin sheath.[1][2] Dysregulation in their synthesis is directly linked to severe neurodegenerative disorders, such as hereditary spastic paraplegia 35 (SPG35), also known as fatty acid hydroxylase-associated neurodegeneration (FAHN).[1][3][4] This guide provides a detailed mechanistic exploration of the biosynthetic pathway, focusing on the key enzymatic steps, regulatory controls, and state-of-the-art methodologies for its investigation. We will dissect the convergence of three core modules: the de novo synthesis of the sphingoid backbone, the critical 2-hydroxylation of the fatty acid chain, and the final acylation and maturation steps that yield the complete molecule.

Introduction: The Significance of 2-Hydroxy Ceramides

Sphingolipids are a diverse class of lipids integral to membrane structure and cellular signaling.[5] The 2-hydroxy ceramides represent a specialized subset with unique biophysical properties conferred by the additional hydroxyl group. This group enhances intermolecular hydrogen bonding, which is crucial for the formation of highly ordered and stable membrane domains. N-(2'-hydroxypalmitoyl)-D-erythro-Sphingosine, a ceramide with a C16:0 hydroxylated acyl chain, is particularly relevant in tissues like the epidermis and the central nervous system.[2][3]

A Critical Note on Stereochemistry: The (R) vs. (S) Enantiomer

A pivotal aspect of this pathway is its stereospecificity. The primary enzyme responsible for the 2-hydroxylation of fatty acids in mammals, Fatty Acid 2-Hydroxylase (FA2H), exclusively produces the (R)-enantiomer of 2-hydroxy fatty acids.[6][7] While the topic specifies the (S)-enantiomer, the known and characterized dominant biosynthetic pathway generates N-(2'-(R)-hydroxypalmitoyl)-D-erythro-Sphingosine. The (S)-enantiomer, if present in vivo, is likely synthesized by a different, as-yet-unidentified enzyme or may arise from non-enzymatic processes.[1][4] Research has shown that the two enantiomers can be incorporated into different complex sphingolipids and elicit distinct biological effects, highlighting the functional importance of this stereochemistry.[7] This guide will focus on the well-established FA2H-mediated pathway that produces the (R)-isomer, which remains the core pathway for understanding the synthesis of this class of molecules.

The Biosynthetic Pathway: A Step-by-Step Mechanistic Guide

The synthesis of N-(2'-hydroxypalmitoyl)-D-erythro-Sphingosine is a multi-step process localized primarily to the endoplasmic reticulum (ER). It can be understood as the convergence of two distinct feeder pathways that provide the necessary building blocks for the final condensation reaction.

Module 1: Synthesis of the Sphingoid Backbone (Sphinganine)

The pathway begins with the canonical de novo synthesis of the sphingoid base, sphinganine (dihydrosphingosine).[5][8]

-

Step 1.1: Condensation. The rate-limiting enzyme Serine Palmitoyltransferase (SPT) catalyzes the condensation of L-serine and Palmitoyl-CoA at the cytosolic face of the ER, forming 3-ketodihydrosphingosine.[9][10]

-

Step 1.2: Reduction. The resulting keto-intermediate is rapidly reduced by 3-Ketodihydrosphingosine Reductase (KDSR) , an NADPH-dependent reaction, to yield D-erythro-sphinganine.[9]

Caption: De novo synthesis of the sphinganine backbone in the ER.

Module 2: Synthesis and Activation of the 2-Hydroxy Acyl Chain

Parallel to backbone synthesis, the defining N-acyl chain is generated.

-

Step 2.1: 2-Hydroxylation. Fatty Acid 2-Hydroxylase (FA2H) , an ER-resident, NAD(P)H-dependent monooxygenase, catalyzes the stereospecific hydroxylation of a free fatty acid—in this case, palmitic acid—at the C-2 position.[1][4][6] This reaction requires a cytochrome b5-like domain for full activity and produces (R)-2-hydroxypalmitic acid .[11][12]

-

Step 2.2: Activation. The free 2-hydroxy fatty acid is then activated by an Acyl-CoA Synthetase into its high-energy thioester, (R)-2-hydroxypalmitoyl-CoA , making it competent for acylation.[11]

Caption: Synthesis of the activated (R)-2-hydroxypalmitoyl chain.

Module 3: Ceramide Assembly and Maturation

The two precursors, sphinganine and 2-hydroxypalmitoyl-CoA, converge for the final steps.

-

Step 3.1: N-Acylation. One of the six mammalian Ceramide Synthases (CerS) catalyzes the transfer of the 2-hydroxypalmitoyl group from its CoA donor to the amino group of sphinganine.[11][13] This forms N-(2'-(R)-hydroxypalmitoyl)-D-erythro-sphinganine (a dihydroceramide). All CerS isoforms can utilize 2-hydroxy acyl-CoAs, but they exhibit distinct specificities for the acyl chain length, which dictates the specific 2-hydroxy ceramide species produced in a given cell type.[13][14]

-

Step 3.2: Desaturation. Finally, Dihydroceramide Desaturase 1 (DEGS1) introduces a trans double bond between carbons 4 and 5 of the sphinganine backbone.[15][16] This reaction converts the dihydroceramide into the final ceramide product: N-(2'-(R)-hydroxypalmitoyl)-D-erythro-Sphingosine .

Caption: Convergent biosynthesis of N-(2'-hydroxypalmitoyl)-D-erythro-Sphingosine.

Methodologies for Pathway Interrogation

Studying this pathway requires a multi-pronged approach combining biochemical assays, advanced analytical chemistry, and molecular genetics. The protocols must be self-validating, incorporating appropriate controls and standards to ensure data integrity.

Data Presentation: Key Methodologies

| Methodology | Objective | Key Protocol Steps & Considerations | Typical Output |

| FA2H Enzyme Activity Assay | To quantify the catalytic activity of Fatty Acid 2-Hydroxylase. | 1. Incubate cell/tissue microsomes with a radiolabeled fatty acid (e.g., [¹⁴C]-palmitic acid) and NADPH.[12]2. Extract lipids.3. Separate 2-hydroxy fatty acid from the substrate using Thin Layer Chromatography (TLC).4. Quantify radioactivity in the product spot. | pmol of product/mg protein/min |

| Lipidomics Analysis (LC-MS/MS) | To identify and quantify specific 2-hydroxy ceramide species in a biological sample. | 1. Lipid extraction from cells/tissue using a biphasic solvent system (e.g., Bligh-Dyer).2. Separation of lipid classes by High-Performance Liquid Chromatography (HPLC).[17][18]3. Detection and fragmentation by Tandem Mass Spectrometry (MS/MS).4. Quantification against a spiked internal standard (e.g., a deuterated analog). | Absolute concentration (e.g., pmol/mg protein) or relative abundance of specific ceramide species. |

| Genetic Manipulation (siRNA/CRISPR) | To determine the necessity of a specific enzyme (e.g., FA2H) for the synthesis of the target lipid. | 1. Transfect cells with siRNA or CRISPR-Cas9 constructs targeting the FA2H gene.2. Confirm protein knockdown/knockout via Western Blot or qPCR.3. Perform lipidomics analysis to measure the change in 2-hydroxy ceramide levels compared to control cells.[7] | Fold-change in lipid levels upon gene silencing/knockout. |

Experimental Workflow: Lipidomics Analysis

A robust and validated workflow is essential for accurate quantification.

Caption: Standard workflow for quantitative analysis of 2-hydroxy ceramides.

Relevance in Drug Development and Future Directions

The central role of FA2H and 2-hydroxy ceramides in neurobiology and skin health makes this pathway an attractive target for therapeutic intervention.

-

Neurodegenerative Diseases: Mutations in the FA2H gene cause a loss of 2-hydroxy galactosylceramides in myelin, leading to severe leukodystrophy and spastic paraparesis.[2][19] Therapeutic strategies could involve gene therapy to restore FA2H function or small molecules that modulate downstream pathways affected by the lipid deficiency.

-

Cancer Biology: The expression of FA2H is paradoxically altered in different cancers. Low expression correlates with poor prognosis in many cancers, yet it has also been implicated as a promoter of migration in others.[1][20] This context-dependent role suggests that modulating FA2H activity or the levels of specific 2-hydroxy ceramides could be a viable anti-cancer strategy.

The field still contains significant unanswered questions. The identity of the enzyme(s) responsible for synthesizing (S)-2-hydroxy fatty acids remains elusive.[4] Furthermore, the precise signaling functions of individual 2-hydroxy ceramide species are only beginning to be understood. Future research, leveraging the powerful combination of advanced lipidomics and genetic tools, will be crucial to fully decode the complex biology of this essential metabolic pathway.

References

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]

-

Ukawa, C., et al. (2022). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. Plant Physiology. (Available via ResearchGate) [Link]

-

Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. [Link]

-

Hama, H. (2010). Fatty Acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta, 1801(4), 405-14. [Link]

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]

-

Kornhuber, M., et al. (2015). 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase. Journal of Inherited Metabolic Disease, 38(5), 905-12. [Link]

-

UniProt Consortium. (n.d.). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProt. [Link]

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]

-

Singh, I., & Kishimoto, Y. (1979). Synthesis of ceramides and cerebrosides containing both alpha-hydroxy and nonhydroxy fatty acids from lignoceroyl-CoA by rat brain microsomes. The Journal of biological chemistry, 254(4), 6392-7. [Link]

-

Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. Journal of Lipid Research, 49(11), 2356-64. [Link]

-

Chen, Y., et al. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1345-55. [Link]

-

D'Arcy Jones, C., et al. (2020). Menopause induces changes to the stratum corneum ceramide profile, which are prevented by hormone replacement therapy. Scientific Reports. (Available via ResearchGate) [Link]

-

Li, Y., et al. (2018). C. Elegans fatty acid two-hydroxylase regulates intestinal homeostasis by affecting heptadecenoic acid production. Cellular Physiology and Biochemistry, 50(3), 947-960. [Link]

-

National Center for Biotechnology Information. (n.d.). FA2H fatty acid 2-hydroxylase [Homo sapiens (human)]. Gene - NCBI. [Link]

-

Vávrová, K., et al. (2023). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. Pharmaceutics, 15(2), 643. [Link]

-

Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry, 283(9), 5677-5684. [Link]

-

Tafesse, F. G., et al. (2014). The involvement of ceramide, sphingosine-1-phosphate and ganglioside GM1 in regulating some nervous system functions. Molecules, 19(11), 17695-17725. [Link]

-

Piskovatska, V. (2023). Lipidomics & Ceramide Analysis in Skin Research. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). N-2-hydroxypalmitoylsphingosine. PubChem Compound Database. [Link]

-

Alderson, N. L., et al. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. The Journal of biological chemistry, 279(47), 48562-8. [Link]

-

LibreTexts Biology. (2021). 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. [Link]

-

Wikipedia contributors. (n.d.). FA2H. Wikipedia. [Link]

-

Gault, C. R., et al. (2010). Ceramide and sphingosine generation via SPT activation and its inhibition by myriocin and miRNA. Journal of Neurochemistry. (Available via ResearchGate) [Link]

-

Summers, S. A., et al. (2019). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Trends in Pharmacological Sciences, 40(8), 547-557. [Link]

-

Sullards, M. C., et al. (2011). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in molecular biology (Clifton, N.J.), 579, 219-251. [Link]

-

Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. The Journal of biological chemistry, 283(9), 5677-84. [Link]

-

Schmidt, R. R., & Zimmerman, P. (1986). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Tetrahedron Letters, 27(4), 481-484. [Link]

-

Gault, C. R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23. [Link]

-

Global Substance Registration System. (n.d.). N-(2'-(S)-HYDROXYPALMITOYL)-D-ERYTHRO-C20-SPHINGOSINE. gsrs.ncats.nih.gov. [Link]

-

Merrill, A. H., et al. (2009). Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids. Methods in Molecular Biology. (Available via ResearchGate) [Link]

-

T নিশ্চয়, et al. (2019). Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. Metabolites, 9(11), 259. [Link]

-

Michaelson, L. V., et al. (2009). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). Advances in Botanical Research, 51, 239-272. [Link]

-

Rhome, R., et al. (2023). The biological functions of sphingolipids in plant pathogenic fungi. Fungal Biology Reviews, 48, 100348. [Link]

-

Markham, J. E. (2009). Investigation of Pathways for Complex Sphingolipid Biosynthesis in Arabidopsis thaliana (L.) Heynh. CORE. [Link]

-

Catalyst University. (2020). Sphingolipids | Biosynthesis. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. uniprot.org [uniprot.org]

- 7. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Discovery and history of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

This guide is structured as a high-level technical monograph designed for researchers in lipidomics, dermatology, and neurobiology. It addresses the specific stereochemical entity requested while contextualizing it within the broader mammalian sphingolipid landscape.

Discovery, Synthesis, and Biological Significance of Alpha-Hydroxylated Ceramides

Executive Summary

N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine (C16-(S)-OH-Cer) is a specific enantiomer of the alpha-hydroxy ceramide family. While the (R)-enantiomer is the predominant form found in mammalian myelin and skin barrier lipids, the (S)-enantiomer represents a critical tool for structure-activity relationship (SAR) studies and metabolic tracing. Recent evidence suggests differential metabolic trafficking between (R) and (S) forms, with the (S)-variant preferentially retained as ceramide rather than being glycosylated, influencing apoptotic signaling pathways.

This guide details the historical elucidation of the alpha-hydroxy pharmacophore, the enzymatic machinery (FA2H) governing its biosynthesis, and a robust chemical synthesis protocol for the pure (S)-enantiomer.

Structural Elucidation & Historical Context

The history of C16-(S)-OH-Cer is inextricably linked to the broader discovery of sphingolipids and the specific identification of the 2-hydroxy fatty acid (2-OH-FA) motif.

The Timeline of Discovery[1][2][3]

-

1884 (Thudichum): J.L.W. Thudichum isolates "sphingosin" from brain extracts, establishing the sphingoid base foundation.

-

1920s-1940s (Klenk): Ernst Klenk characterizes cerebrosides and identifies that a subset contains fatty acids with a hydroxyl group alpha to the carbonyl.

-

1960s-1970s (Karlsson & Pascher): The "Golden Age" of lipid stereochemistry. Using degradation studies and early gas-liquid chromatography, researchers confirmed the D-erythro configuration of the sphingosine base. Crucially, Pascher synthesized definitive standards, proving that natural mammalian 2-hydroxy ceramides possess the (R)-configuration (D-configuration in Fischer projection).

-

2004 (Hama et al.): Identification of the human FA2H gene (Fatty Acid 2-Hydroxylase), linking the chemical structure to a specific enzymatic origin.[1]

-

2012 (Alderson et al.): Demonstration of stereospecific trafficking . While FA2H produces (R)-2-OH-FAs, experiments with exogenous (S)-enantiomers revealed they are incorporated into ceramides but poorly converted to complex glycosphingolipids, establishing the (S)-enantiomer as a distinct metabolic probe.

Stereochemical Criticality

The distinction between the (R) and (S) forms at the 2'-position is not merely academic. It dictates the intermolecular hydrogen bonding network essential for:

-

Membrane Packing: In the stratum corneum, the 2'-OH group facilitates the "orthorhombic" lateral packing of lipids, critical for the skin barrier.

-

Enzymatic Recognition: Ceramide Synthases (CerS) will accept both enantiomers, but downstream glycosyltransferases (e.g., UGCG) show a marked preference for the natural (R)-form.

Biosynthetic Pathway: The FA2H Mechanism[5][6][7]

The biosynthesis of endogenous alpha-hydroxy ceramides relies on the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[2][3][4][5][6][7] This NAD(P)H-dependent monooxygenase acts on free fatty acids before they are incorporated into the ceramide backbone.

Mechanistic Insight

FA2H introduces a hydroxyl group at the C2 position of a fatty acid (typically C16:0 to C24:0).[1][3][4][8] This reaction is stereospecific in mammals, yielding the (R)-isomer. The resulting 2-OH-FA is activated to 2-OH-Fatty Acyl-CoA and coupled to dihydrosphingosine by Ceramide Synthase (CerS).[7]

Figure 1: The de novo biosynthetic pathway of alpha-hydroxy ceramides in the Endoplasmic Reticulum. Note that FA2H acts on the free fatty acid prior to ceramide synthesis.[8]

Chemical Synthesis Protocol: The (S)-Enantiomer

To obtain N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine , researchers cannot rely on mammalian extraction (which yields R). Total chemical synthesis is required. The following protocol ensures stereochemical purity using the "Chiral Pool" approach or asymmetric synthesis.

Experimental Strategy

-

Challenge: Preventing racemization of the alpha-hydroxyl group during amide coupling.

-

Solution: Use of a protecting group on the 2'-OH (e.g., Acetyl or TBDMS) and mild coupling conditions.

-

Precursor: (S)-2-hydroxy palmitic acid (commercially available or synthesized from L-amino acids).

Step-by-Step Methodology

Phase 1: Preparation of Activated Fatty Acid

-

Starting Material: Dissolve 1.0 eq of (S)-2-hydroxypalmitic acid in anhydrous Dichloromethane (DCM).

-

Protection: Add 1.2 eq Acetic Anhydride and 1.5 eq Pyridine. Stir at RT for 4 hours.

-

Activation: React the (S)-2-acetoxypalmitic acid with Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF to generate (S)-2-acetoxypalmitoyl chloride .

-

Note: Evaporate solvent immediately to remove excess HCl.

-

Phase 2: Amide Coupling (Schotten-Baumann conditions)

-

Base Preparation: Dissolve D-erythro-sphingosine (1.0 eq) in a biphasic system of THF and 50% saturated Sodium Acetate solution (1:1 v/v).

-

Why: This buffers the HCl generated without racemizing the sensitive chiral centers.

-

-

Coupling: Dropwise add the (S)-2-acetoxypalmitoyl chloride (dissolved in THF) to the sphingosine mixture at 0°C.

-

Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (Chloroform/Methanol 9:1).

Phase 3: Global Deprotection & Purification

-

Hydrolysis: Treat the intermediate (N-(2'-acetoxy)-ceramide) with 0.1M Sodium Methoxide in Methanol for 1 hour.

-

Control: Ensure pH does not exceed 10 to avoid amide hydrolysis.

-

-

Purification: Neutralize with Amberlite IR-120 (H+) resin. Filter and concentrate.

-

Crystallization: Recrystallize from Ethanol/Ether to obtain pure N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine.

Figure 2: Synthetic workflow for the production of the (S)-enantiomer, highlighting the protection strategy to preserve chirality.

Comparative Data: (R) vs (S) Enantiomers

The following data highlights the physicochemical and biological distinctions between the natural (R) and the synthetic/bacterial (S) forms.

| Feature | (R)-Enantiomer (Natural) | (S)-Enantiomer (Synthetic/Probe) |

| Source | Mammalian tissues (Brain, Skin) | Bacterial, Synthetic |

| Biosynthetic Enzyme | FA2H (Stereospecific) | N/A (in mammals) |

| Melting Point | ~86-88°C | ~83-85°C (Slightly lower due to packing) |

| Metabolic Fate | Incorporated into Cerebrosides/Sulfatides | Retained as Ceramide; Poor glycosylation |

| Membrane Behavior | Stabilizes Orthorhombic Phase | Perturbs tight packing in barrier models |

| Significance | Myelin stability, Skin Barrier function | Apoptosis probe, Negative control |

References

-

Alderson, N. L., et al. (2004).[1] "The Human FA2H Gene Encodes a Fatty Acid 2-Hydroxylase."[5][6] Journal of Biological Chemistry.

-

Guo, L., et al. (2012). "Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers." Journal of Lipid Research.

-

Pascher, I. (1976). "Molecular arrangements in sphingolipids. Conformation and hydrogen bonding of ceramide and their implication on membrane stability." Biochimica et Biophysica Acta.

-

Uchida, Y., et al. (2009). "Fatty acid 2-hydroxylation in mammalian sphingolipid biology." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

-

Duclos, R. I. (2001).[12] "The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog."[12] Chemistry and Physics of Lipids.

Sources

- 1. FA2H - Wikipedia [en.wikipedia.org]

- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - FA2H [maayanlab.cloud]

- 9. researchgate.net [researchgate.net]

- 10. Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine in Membrane Lipid Rafts

Executive Summary

This technical guide provides a comprehensive analysis of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine (commonly referred to as C16:0 (2S-OH) Ceramide ). While the (R)-enantiomer is the predominant naturally occurring form in mammalian sphingolipids (synthesized by the enzyme FA2H), the (S)-enantiomer represents a critical structural probe for elucidating the stereospecific requirements of membrane packing and signal transduction.

This document details the biophysical impact of 2-hydroxylation on lipid raft dynamics, the stereochemical implications for biological activity, and validated protocols for the isolation and mass spectrometric quantification of these specific lipid species.

Structural Biophysics: The Hydroxyl Effect

The defining feature of this molecule is the presence of a hydroxyl group at the C2 position of the fatty acid amide-linked to the sphingosine backbone. In the context of membrane lipid rafts—liquid-ordered (

Intermolecular Hydrogen Bonding

Standard non-hydroxy ceramides function primarily as hydrogen bond acceptors and donors via the amide group and the C1/C3 hydroxyls of the sphingoid base. The addition of the 2'-OH group on the fatty acid chain creates a new hydrogen bond donor/acceptor site at the membrane interface.

-

Mechanism: The 2'-OH group facilitates an extensive interfacial hydrogen bond network with the polar headgroups of neighboring phospholipids and the 3-OH group of cholesterol.

-

Result: This network increases the melting temperature (

) of the lipid bilayer and reduces lateral diffusion rates, thereby stabilizing the raft domain. -

Stereochemical Impact: The (S)-configuration alters the orientation of this hydroxyl group relative to the plane of the bilayer compared to the natural (R)-isomer. Research indicates that while (R)-isomers tightly pack to stabilize membranes (e.g., in myelin), (S)-isomers often fail to rescue function in FA2H-deficient cells, highlighting the necessity of precise stereochemistry for protein-lipid recognition.

Graphviz Visualization: Biophysical Stabilization

The following diagram illustrates the mechanistic flow from chemical structure to macroscopic membrane property.

Figure 1: Mechanistic pathway of raft stabilization by 2-hydroxy ceramides.

Biological Context & Stereospecificity

The Role of FA2H

In mammalian physiology, the enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for introducing the hydroxyl group.[1][2][3][4] It is critical to note that FA2H produces the (R)-enantiomer .

-

Pathology: Mutations in FA2H lead to leukodystrophies and Hereditary Spastic Paraplegia (SPG35), caused by the destabilization of myelin sheaths.

-

The (S)-Isomer Utility: The (S)-isomer (the topic of this guide) is frequently used in research as a negative control or stereochemical probe . For example, in adipocytes, the (R)-isomer restores insulin signaling in FA2H-depleted cells, whereas the (S)-isomer does not, proving that the biological effect is receptor-mediated or strictly structural-dependent [1].

Apoptosis and Signaling

2-hydroxy ceramides are potent inducers of apoptosis.[3] They are often more effective than their non-hydroxy counterparts at lower concentrations. However, this lethality is highly stereoselective. The (S)-isomer often exhibits significantly reduced antiproliferative activity compared to the (R)-form, suggesting that the apoptotic machinery (e.g., pore formation in mitochondria) requires specific chiral recognition [2].

Analytical Workflow: Isolation & Detection

To study this molecule, one must first isolate the lipid raft fraction (Detergent-Resistant Membranes - DRMs) and then utilize high-resolution mass spectrometry.

Workflow Diagram

Figure 2: Isolation of Detergent-Resistant Membranes (DRMs) and downstream lipidomics.

LC-MS/MS Parameters

Differentiation of 2-hydroxy ceramide from non-hydroxy ceramide relies on mass shift (+16 Da). Separation of (R) and (S) enantiomers requires chiral stationary phases.

| Parameter | Setting / Value | Note |

| Ionization | ESI Positive (+) | Detects [M+H]+ or [M+H-H2O]+ |

| Precursor Ion | m/z ~554.5 (approx) | For C16:0 (2-OH) Ceramide (d18:1/16:0(2OH)) |

| Product Ion | m/z 264.3 | Sphingosine backbone fragment (d18:1) |

| Column | C18 (General) / Chiralpak (Isomer) | C18 separates by chain length; Chiral required for R/S split |

| Mobile Phase | MeOH/Water/Formic Acid | Ammonium formate often added to aid ionization |

Experimental Protocol: Isolation of Lipid Rafts

Objective: Isolate raft fractions enriched in C16:0 (2S-OH) Ceramide from mammalian cells.

Materials

-

Lysis Buffer: 25 mM MES, pH 6.5, 150 mM NaCl, 1% (v/v) Triton X-100 (Molecular Biology Grade), 1mM Na3VO4, Protease Inhibitor Cocktail.

-

Sucrose Solutions: 80%, 30%, and 5% (w/v) in MNE Buffer (25 mM MES, 150 mM NaCl, 2 mM EDTA).

-

Equipment: Ultracentrifuge (e.g., Beckman SW41 Ti rotor).

Step-by-Step Methodology

-

Cell Preparation: Grow cells (e.g., HeLa, HEK293) to 90% confluence in two 150mm dishes. Wash 2x with ice-cold PBS.

-

Cold Lysis (Critical Step):

-

Add 1 mL ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes. Do not vortex.

-

Why: Triton X-100 solubilizes disordered lipids (

) at 4°C but leaves ordered rafts (

-

-

Homogenization: Scrape cells and pass lysate 10x through a 25-gauge needle to shear DNA and ensure membrane disruption.

-

Gradient Setup:

-

Mix 1 mL lysate with 1 mL 80% sucrose (Final ~40%). Place at bottom of tube.

-

Carefully layer 6 mL of 30% sucrose on top.

-

Carefully layer 3.5 mL of 5% sucrose on top.

-

-

Ultracentrifugation: Spin at 200,000 x g for 18-20 hours at 4°C. Do not use brake for deceleration.

-

Fractionation: The lipid rafts (DRMs) will appear as an opalescent band at the 5%/30% interface (low density). Collect 1 mL fractions from top to bottom.

-

Analysis: Extract lipids from fractions 3-5 (raft) and 10-12 (non-raft) using Bligh & Dyer method, followed by LC-MS/MS analysis targeting the specific m/z of the hydroxylated ceramide.

References

-

Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases Source: MDPI (Biomolecules) URL:[Link]

-

2′-Hydroxy ceramide in membrane homeostasis and cell signaling Source: National Institutes of Health (PMC) URL:[Link]]

-

Isolation of Membrane Rafts and Signaling Complexes Source: National Institutes of Health (PMC) URL:[Link]

-

Influence of Hydroxylation, Chain Length, and Chain Unsaturation on Bilayer Properties of Ceramides Source: ResearchGate (Biophysical Journal) URL:[Link]

Sources

- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]

- 2. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

Cellular localization of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

Topic: Cellular Localization and Bioanalytical Profiling of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Specialists, and Drug Discovery Scientists[1][2]

Executive Summary

This technical guide provides a rigorous examination of the cellular localization, metabolic trafficking, and detection of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine (C16 2'-OH Ceramide).[1][2] While the 2'-hydroxy moiety is a critical determinant of sphingolipid intermolecular hydrogen bonding and membrane topology, the specific (S)-enantiomer specified here represents a unique stereochemical probe.[1] Unlike the endogenously dominant (R)-isoforms produced by Fatty Acid 2-Hydroxylase (FA2H), the (S)-enantiomer often exhibits distinct metabolic stability and signaling kinetics.[1]

This document outlines the physicochemical basis for its membrane partitioning, its trafficking from the Endoplasmic Reticulum (ER) to the mitochondria and plasma membrane, and the gold-standard LC-MS/MS protocols required for its definitive identification against a background of structural isomers.

Molecular Identity & Physicochemical Determinants

To understand the localization of this molecule, one must first deconstruct its amphiphilic drivers.

-

Core Structure: A D-erythro-sphingosine backbone (d18:[1][2]1) acylated with a 16-carbon saturated fatty acid (Palmitic acid).[1][2]

-

Critical Modification: The 2'-hydroxyl group on the fatty acyl chain.[3][4]

-

Function: This hydroxyl group acts as both a hydrogen bond donor and acceptor. In the membrane bilayer, it creates an inter-molecular H-bond network with the amide group of neighboring sphingolipids and the polar headgroups of phospholipids.[4]

-

The (S)-Stereochemistry Factor: Mammalian FA2H typically produces (R)-2-hydroxy fatty acids.[1] The (S)-enantiomer is often utilized as a pharmacological tool.[1] Because it may not be efficiently recognized by downstream glycosyltransferases (which convert ceramides to cerebrosides) or ceramidases, the (S)-isomer tends to accumulate as the free ceramide species longer than its (R) counterpart, enhancing its utility as a stable apoptotic inducer or biophysical probe.[1]

-

Table 1: Physicochemical Profile[2]

| Feature | Specification | Biological Impact |

| Formula | C₃₄H₆₇NO₄ | High hydrophobicity; obligate membrane residence.[1][2] |

| Stereochemistry | (2S, 3R, 4E) Sphingoid Base; (2'S) Fatty Acid | The (S)-OH orientation alters packing density in lipid rafts compared to natural (R)-forms.[1] |

| Lipophilicity (LogP) | ~11.2 | Rapid partitioning into organelle membranes; requires transport proteins (CERT) or vesicular flow for movement.[1][2] |

| Phase Behavior | High Tₘ (Melting Temp) | Promotes formation of rigid, gel-like microdomains (rafts) in fluid membranes.[1][2] |

Biosynthetic Origin & Intracellular Trafficking[2]

While the (S)-enantiomer is often exogenous, its localization follows the hydrophobic gradients and transport machinery of endogenous ceramides, with specific deviations due to metabolic resistance.

A. The Endoplasmic Reticulum (ER): The Entry Point

Whether synthesized de novo or introduced exogenously, C16 2'-OH Ceramide localizes initially to the ER membranes.

-

Mechanism: The hydrophobicity of the C16 chain anchors it deeply in the ER bilayer.

-

Metabolic Fate: Endogenous (R)-forms are rapidly galactosylated (in neural tissue) or glucosylated.[1] The (S)-form, resisting rapid conversion, accumulates in the ER, potentially triggering the Unfolded Protein Response (UPR) via PERK/IRE1 pathways if concentrations reach toxic thresholds.

B. Mitochondrial Translocation (The Apoptotic Trigger)

A critical localization site for C16 2'-OH Ceramide is the Outer Mitochondrial Membrane (OMM) .[1][2]

-

Signaling: Unlike non-hydroxy ceramides, 2'-OH ceramides have a higher affinity for permeabilizing the OMM.

-

Effect: They facilitate the formation of channels (often in concert with Bax/Bak), leading to Cytochrome C release. The (S)-enantiomer has been shown to induce apoptosis, though with distinct kinetics compared to the (R)-form, often bypassing rapid metabolic clearance.[1]

C. Plasma Membrane & Lipid Rafts

Transport to the Golgi and subsequently the Plasma Membrane (PM) occurs via vesicular transport.

-

Localization: Due to the 2'-OH group's H-bonding capacity, this molecule preferentially partitions into Liquid-ordered (

) domains (lipid rafts).[1][2] -

Function: It stabilizes these rafts, clustering receptor signaling platforms (e.g., EGFR, FasR).

Visualization: Pathway & Trafficking Logic

The following diagram illustrates the differential handling of the Natural (R) vs. Synthetic (S) 2'-OH Ceramide, highlighting the "Metabolic Stall" that forces the (S)-form to accumulate in the ER and Mitochondria.

Figure 1: Intracellular trafficking pathways.[1][2] Note the bold red path indicating the preferential accumulation of the metabolically stable (S)-isomer in mitochondrial membranes, enhancing apoptotic potential.

Protocol: Subcellular Fractionation & LC-MS/MS Detection

Critical Warning: Immunofluorescence using anti-ceramide antibodies is insufficient for this application. Antibodies rarely distinguish between the (R) and (S) enantiomers or the specific C16 chain length with high fidelity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following subcellular fractionation is the only self-validating protocol.[1]

Phase 1: Subcellular Fractionation (Differential Centrifugation)

Goal: Physically separate Mitochondria, ER, and Cytosol to determine localization.

-

Lysis: Homogenize

cells in Isolation Buffer (250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4) using a Dounce homogenizer (30 strokes). -

Nuclei Removal: Centrifuge at 600 x g for 10 min. Discard pellet (Nuclei/Debris).

-

Mitochondrial Pellet: Centrifuge supernatant at 7,000 x g for 10 min.

-

ER/Microsome Pellet: Centrifuge remaining supernatant at 100,000 x g for 60 min (Ultracentrifuge).

Phase 2: Lipid Extraction (Modified Bligh & Dyer)

-

Resuspend fraction pellets in 100 µL PBS.

-

Add 375 µL Chloroform:Methanol (1:2 v/v) . Vortex 1 min.

-

Add 125 µL Chloroform. Vortex.

-

Add 125 µL H₂O. Vortex.

-

Centrifuge 1000 x g for 5 min to split phases.

-

Collect the lower (organic) phase containing sphingolipids.[2] Dry under N₂ gas.

Phase 3: LC-MS/MS Quantification

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

MRM Transition Table (Targeted)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| C16 2'-OH Ceramide | 554.5 [M+H]⁺ | 264.3 | 35 | Loss of fatty acyl chain + water (Sphingosine backbone signature).[1][2] |

| C16 2'-OH Ceramide | 554.5 [M+H]⁺ | 536.5 | 20 | Loss of water (Confirmation ion).[1] |

| C16 Non-OH Ceramide | 538.5 [M+H]⁺ | 264.3 | 30 | Control for background endogenous ceramide.[1][2] |

| IS (C17 Ceramide) | 552.5 [M+H]⁺ | 264.3 | 30 | Internal Standard for normalization.[1] |

Note: Separation of (R) and (S) enantiomers requires a Chiral Column (e.g., Chiralpak IA) if both are present.[1] On standard C18, they may co-elute, so use pure standards to verify retention times if analyzing exogenous uptake.

Workflow Visualization: The Analytical Pipeline

Figure 2: Step-by-step analytical workflow from cell lysis to mass spectrometric quantification.[1][2]

References

-

Alderson, N. L., et al. (2004). "Fatty acid 2-hydroxylase produces 2-hydroxy fatty acids for the synthesis of sphingolipids in the nervous system and epidermis."[2][3][6][7][8] Journal of Biological Chemistry. Link

-

Hama, H. (2010). "Fatty acid 2-Hydroxylation in mammalian sphingolipid biology." Biochimica et Biophysica Acta (BBA).[1][2] Link

-

Kota, V., & Hama, H. (2014). "2'-Hydroxy ceramide in membrane homeostasis and cell signaling."[1][2][3] Advances in Biological Regulation. Link

-

Park, J. W., et al. (2013). "2'-hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells."[1][2][9] Journal of Proteome Research. Link

-

Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology. Link

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. N-2-hydroxypalmitoylsphingosine | C34H67NO4 | CID 72715801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]

- 5. genecards.org [genecards.org]

- 6. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. 2'-hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Metabolic Fate of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

Executive Summary: N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine, a 2-hydroxylated ceramide (hCer), is a critical sphingolipid subclass with profound structural and signaling roles. Unlike their non-hydroxylated counterparts, these lipids possess a hydroxyl group on the second carbon of their N-acyl chain, a modification that significantly alters their biophysical properties. This guide provides an in-depth exploration of the synthesis, catabolism, and cellular functions of (2'S)-hydroxy C16-ceramide. We detail the central role of Fatty Acid 2-Hydroxylase (FA2H) in its biosynthesis, its subsequent conversion into complex sphingolipids, and its eventual degradation. Furthermore, we outline authoritative experimental protocols for its study, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction to 2-Hydroxylated Sphingolipids

Sphingolipids are a diverse class of lipids essential for the structural integrity and functionality of eukaryotic cell membranes.[1][2] A significant subclass of these are the 2-hydroxylated sphingolipids, characterized by a hydroxyl group at the C-2 position of the N-acyl chain.[3][4] This structural modification is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[5][6] N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine (hereafter referred to as (2'S)-hC16-Cer) is a prominent member of this family. These hydroxylated lipids are not uniformly distributed but are particularly abundant in specific tissues, most notably the myelin sheath of the nervous system and the epidermal barrier of the skin, highlighting their specialized functions.[3][7]

The presence of the 2-hydroxyl group introduces an additional site for hydrogen bonding, profoundly influencing the intermolecular interactions, packing, and overall biophysical properties of the membranes in which they reside.[8] Deficiencies in the synthesis of these lipids, often due to mutations in the FA2H gene, lead to severe human diseases, including a form of hereditary spastic paraplegia (SPG35) and other neurodegenerative conditions, underscoring their critical physiological importance.[3][7]

Anabolic Pathway: The Genesis of (2'S)-hC16-Ceramide

The synthesis of (2'S)-hC16-Cer does not occur by direct hydroxylation of a pre-existing ceramide molecule. Instead, the fatty acid itself is first hydroxylated and then incorporated into the ceramide backbone.[6][9][10]

2.1 The Canonical Ceramide Synthesis Pathway (De Novo)

The foundation for all ceramide synthesis occurs primarily in the endoplasmic reticulum (ER).[11] The process begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis.[12][13] The product, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine (also known as sphinganine).[11][13] This sphingoid base is the acceptor for an acyl chain, a reaction catalyzed by one of six ceramide synthases (CerS).[14] The resulting dihydroceramide is finally desaturated to form ceramide.[11][14]

2.2 The Critical Role of Fatty Acid 2-Hydroxylase (FA2H)

The defining step in the synthesis of (2'S)-hC16-Cer is the 2-hydroxylation of the fatty acid precursor.

-

Fatty Acid Hydroxylation : The enzyme Fatty Acid 2-Hydroxylase (FA2H), located in the ER, catalyzes the conversion of a free fatty acid (in this case, palmitic acid, C16:0) to 2-hydroxypalmitic acid.[5][6][10]

-

Acyl-CoA Synthesis : The resulting 2-hydroxypalmitic acid is activated to its CoA ester, 2-hydroxypalmitoyl-CoA.[10]

-

Ceramide Synthase Activity : This hydroxylated acyl-CoA is then used as a substrate by a ceramide synthase (CerS) to acylate a sphingoid base (dihydrosphingosine).[10] All six mammalian CerS enzymes are capable of using 2-hydroxy-fatty acyl-CoAs as substrates.[15] Specifically for a C16 chain, CerS5 and CerS6 are the primary enzymes involved.[3][14]

-

Desaturation : The resulting N-(2'-(S)-hydroxypalmitoyl)-dihydrosphingosine is then desaturated by dihydroceramide desaturase to yield the final product, (2'S)-hC16-Cer.[10]

This pathway highlights a critical point: the cell maintains distinct pools of fatty acids and 2-hydroxy fatty acids for sphingolipid synthesis, with FA2H acting as the gatekeeper for the production of all 2-hydroxylated sphingolipids.[9]

Diagram: Biosynthesis of (2'S)-hC16-Ceramide

Caption: Anabolic pathway of (2'S)-hC16-Ceramide via FA2H.

Catabolic and Metabolic Conversion Pathways

Once synthesized, (2'S)-hC16-Cer stands at a metabolic crossroads. It can be further processed into more complex sphingolipids or targeted for degradation.

3.1 Conversion to Complex Hydroxylated Sphingolipids

The C1-hydroxyl group of (2'S)-hC16-Cer serves as an attachment point for various head groups, mirroring the pathways of non-hydroxylated ceramides.[11] These reactions primarily occur in the Golgi apparatus.[13]

-

h-Sphingomyelin (hSM) : Sphingomyelin synthases can transfer a phosphocholine headgroup to (2'S)-hC16-Cer to form N-(2'-hydroxypalmitoyl)-sphingosylphosphorylcholine.[16][17]

-

h-Glucosylceramide (hGlcCer) : Glucosylceramide synthase can add a glucose moiety, forming the simplest hydroxylated glycosphingolipid.[9][11]

-

h-Galactosylceramide (hGalCer) : In specific cells like oligodendrocytes, ceramide galactosyltransferase synthesizes hGalCer, a major component of myelin.[5][18] This can be further sulfated to form h-sulfatide.[19]

3.2 Degradation Pathways

Degradation of hydroxylated sphingolipids ultimately breaks them down into their constituent parts. This process primarily occurs in the lysosomes.

-

Hydrolysis by Ceramidases : Complex hydroxylated sphingolipids are first broken down to (2'S)-hC16-Cer by various lysosomal hydrolases. Subsequently, acid ceramidase hydrolyzes the amide bond of (2'S)-hC16-Cer, releasing sphingosine and 2-hydroxypalmitic acid.[1][4][10]

-

Fate of Sphingosine : The released sphingosine can be recycled via the "salvage pathway" to be re-acylated into new ceramides, or it can be phosphorylated by sphingosine kinases to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1][14]

-

Fate of 2-Hydroxypalmitic Acid : The 2-hydroxy fatty acid is degraded via the peroxisomal α-oxidation pathway.[4][10] This pathway is distinct from the β-oxidation of non-hydroxylated fatty acids.

Diagram: Metabolic Crossroads of (2'S)-hC16-Ceramide

Caption: Metabolic fate of (2'S)-hC16-Ceramide.

Biological Significance and Cellular Functions

The unique structural properties imparted by the 2-hydroxyl group translate into critical biological functions.

4.1 Structural Roles: Myelin Sheath and Epidermal Barrier

-

Myelin Integrity : 2-hydroxylated galactosylceramides and sulfatides are among the most abundant lipids in the myelin sheath.[19] While myelin can form without them, its long-term stability and the prevention of axonal degeneration are critically dependent on these lipids.[19] The hydroxyl group is thought to increase lateral hydrogen bonding within the membrane, contributing to the extreme compactness and stability of the myelin sheath.[17]

-

Epidermal Permeability Barrier : In the skin, 2-hydroxyceramides are essential for forming the lamellar structures in the stratum corneum that prevent water loss and protect against environmental insults.[4][8][9] FA2H expression increases during keratinocyte differentiation, coinciding with the synthesis of these crucial barrier lipids.[9] A lack of 2-hydroxyceramides leads to a defective epidermal barrier.[4][9]

4.2 Signaling Roles in Cell Fate

While less studied than non-hydroxylated ceramides, hydroxylated sphingolipids are emerging as having distinct roles in cell signaling.[4] Their unique biophysical properties can influence the formation of lipid rafts, which are membrane microdomains that organize signaling proteins.[2][16] Dysregulation of FA2H and, consequently, 2-hydroxyceramide levels has been correlated with prognosis in various cancers, suggesting a role in regulating cell proliferation and survival pathways.[3][7]

Experimental Analysis: A Practical Guide

Studying the metabolic fate of (2'S)-hC16-Cer requires robust methods for lipid extraction, separation, and quantification. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[20][21]

Diagram: Experimental Workflow for hCeramide Analysis

Caption: Workflow for analyzing 2-hydroxyceramides.

Protocol 1: Total Lipid Extraction from Cultured Cells

This protocol is based on the method of Bligh and Dyer, a robust technique for extracting a broad range of lipids.

-

Rationale : This monophasic/biphasic solvent system effectively disrupts cell membranes and partitions lipids away from polar metabolites, proteins, and other cellular debris. The ratio of chloroform:methanol:water is critical for efficient extraction.

-

Methodology :

-

Cell Harvesting : Aspirate culture medium and wash adherent cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube with a Teflon-lined cap.

-

Solvent Addition : To the 1 mL cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. This creates a single-phase system.

-

Extraction : Vortex the mixture vigorously for 2 minutes. Incubate at room temperature for 20 minutes to ensure complete extraction.

-

Phase Separation : Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex again for 1 minute.

-

Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes. This will separate the mixture into three layers: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

-

Lipid Collection : Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying : Evaporate the solvent under a stream of nitrogen gas.

-

Storage : Resuspend the dried lipid film in a small volume of a suitable solvent (e.g., methanol/chloroform 1:1) for storage at -80°C until analysis.

-

Protocol 2: Quantification by LC-MS/MS

-

Rationale : Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode provides exceptional specificity and sensitivity. A specific precursor ion (the intact lipid) is selected and fragmented, and a specific product ion (a characteristic fragment) is monitored. This "transition" is unique to the analyte of interest, minimizing interferences.

-

Methodology :

-

Chromatographic Separation :

-

Use a Normal Phase Liquid Chromatography (NPLC) column (e.g., silica) for excellent separation of lipid classes.[21]

-

Alternatively, Reverse Phase (RPLC) chromatography (e.g., C18) can be used, which separates lipids based on acyl chain length and saturation.

-

A typical mobile phase for NPLC might involve a gradient of hexane/isopropanol.[21]

-

-

Mass Spectrometry :

-

Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI) source.

-

Precursor Ion : For (2'S)-hC16-Cer, the precursor ion will be the [M+H]+ adduct.

-

Product Ion : Upon collision-induced dissociation (CID), ceramides generate a characteristic fragment ion corresponding to the sphingoid backbone after the loss of the fatty acid and water. This is the specific fragment to monitor for quantification.

-

-

Quantification :

-

Create a calibration curve using synthetic (2'S)-hC16-Cer standards of known concentrations.

-

Spike an internal standard (e.g., a ceramide with an odd-chain fatty acid not present in the sample) into all samples and standards before extraction. This corrects for variations in extraction efficiency and instrument response.[12]

-

The analyte concentration in the sample is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

-

-

Data Presentation: Example Table

Summarize quantitative results in a clear, tabular format.

| Cellular Condition | (2'S)-hC16-Cer (pmol/mg protein) | C16-Cer (pmol/mg protein) | hCer/Cer Ratio |

| Control (Wild-Type) | 15.2 ± 1.8 | 45.7 ± 4.1 | 0.33 |

| FA2H Knockdown | 1.3 ± 0.4 | 48.1 ± 5.2 | 0.03 |

| Stress Condition X | 25.9 ± 2.5 | 42.3 ± 3.9 | 0.61 |

This table represents example data for illustrative purposes.

Conclusion and Future Directions

N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is a vital lipid whose metabolic pathways are tightly regulated and essential for the health of specific tissues like the nervous system and skin. Its synthesis via FA2H and subsequent metabolism represent key control points. While its structural roles are well-established, the specific signaling functions of 2-hydroxylated ceramides remain an active and important area of research. Future work focusing on identifying specific binding partners and downstream effectors will be crucial to fully elucidate the unique biological roles of this important sphingolipid subclass.

References

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences. [Link]

-

Uchida, Y., et al. (2007). Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation. The Journal of Biological Chemistry. [Link]

-

Ma'ayan Lab. FA2H Gene. Computational Systems Biology. [Link]

-

Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. Journal of Lipid Research. [Link]

-

Wikipedia. (2023). FA2H. [Link]

-

Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PMC - NIH. [Link]

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed. [Link]

-

Hammarström, S., et al. (1970). Gas--liquid chromatography--mass spectrometry of synthetic ceramides containing 2-hydroxy acids. Journal of Lipid Research. [Link]

-

Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. ResearchGate. [Link]

-

Acevedo, A. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy Online. [Link]

-

Grond, S., et al. (2019). Ceramides metabolism and impaired epidermal barrier in cutaneous diseases and skin aging: focus on the role of the enzyme PNPLA1. OCL - Oilseeds and fats, Crops and Lipids. [Link]

-

Hammarström, S., et al. (1970). Gas--liquid chromatography--mass spectrometry of synthetic ceramides containing 2-hydroxy acids. Semantic Scholar. [Link]

-

Spada, F., et al. (2017). Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function. Karger Publishers. [Link]

-

Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC - NIH. [Link]

-

Benelux Metabolomics Centre. (2013). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. [Link]

-

Sugita, M., et al. (1989). Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography. ResearchGate. [Link]

-

Del Rosso, J.Q., & Levin, J. (2012). Epidermal Barrier Function in Atopic Dermatitis: Lipid Replacement and Ceramides. The Journal of Clinical and Aesthetic Dermatology. [Link]

-

Wikipedia. (2023). Sphingomyelin. [Link]

-

Li, Q., et al. (2023). Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. PMC - NIH. [Link]

-

Park, D., et al. (2016). A synthetic C16 omega-hydroxyphytoceramide improves skin barrier functions from diversely perturbed epidermal conditions. PubMed. [Link]

-

Zöller, I., et al. (2008). Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. PMC - NIH. [Link]

-

Pápay, Z.E., et al. (1999). Thermal degradation of ceramides as studied by mass spectrometry and vibrational spectroscopy. Analytical Communications. [Link]

-

Zitomer, N.C., et al. (2020). Dynamics of sphingolipids and the serine-palmitoyltransferase complex in oligodendrocytes during myelination. bioRxiv. [Link]

-

MetwareBio. (2024). What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health. [Link]

-

Al-Juburi, A., et al. (2018). Sphingolipid metabolism: a potential therapeutic target in sickle red blood cells. ASBMB Today. [Link]

-

D'Arcy, S., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]

-

Gault, C.R., et al. (2017). Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflammation. MDPI. [Link]

-

Gault, C.R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PMC - NIH. [Link]

-

Stoffel, W., & Bosio, A. (1997). Myelin glycolipids and their functions. Current Opinion in Neurobiology. [Link]

Sources

- 1. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Sphingolipid metabolism: a potential therapeutic target in sickle red blood cells [asbmb.org]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene - FA2H [maayanlab.cloud]

- 6. FA2H - Wikipedia [en.wikipedia.org]

- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of sphingolipids and the serine-palmitoyltransferase complex in oligodendrocytes during myelination | bioRxiv [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]

- 15. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 17. What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health - MetwareBio [metwarebio.com]

- 18. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 19. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

Abstract

This protocol details a robust, validated LC-MS/MS method for the quantification of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine, a bioactive hydroxylated ceramide essential for skin barrier function and implicated in metabolic signaling. The method utilizes a modified Bligh-Dyer extraction coupled with Reverse-Phase Chromatography (RPC) on a C18 stationary phase. Detection is achieved via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1] This workflow addresses the critical challenge of separating the 2'-hydroxy isomer from its non-hydroxylated counterparts and ensures high recovery across diverse biological matrices.

Introduction & Biological Context

Hydroxylated ceramides, particularly those with the 2'-hydroxy moiety on the fatty acyl chain, are structural pillars of the mammalian stratum corneum and key regulators in apoptosis and cell differentiation. Unlike standard ceramides, the additional hydroxyl group confers unique hydrogen-bonding capabilities, altering the lipid packing density in membranes.

Analytical Challenges:

-

Isobaric Interference: Biological matrices contain high abundances of non-hydroxylated ceramides. While mass differences exist (OH = +16 Da), isotopic overlap and in-source fragmentation can complicate analysis.

-

Isomer Separation: Differentiating the S and R enantiomers of the hydroxy group, as well as separating the hydroxy-ceramide from the much more abundant non-hydroxy C16 ceramide, requires optimized chromatography.

-

Solubility: The amphiphilic nature of ceramides requires specific solvent systems to prevent precipitation and carryover.

Materials & Reagents

Standards

-

Target Analyte: N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine (Avanti Polar Lipids, >99% purity).

-

Internal Standard (IS): N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) or N-palmitoyl-D-erythro-sphingosine-d31 (C16 Ceramide-d31). Note: C17 Ceramide is preferred for cost-effectiveness unless endogenous C17 levels are significant.

Solvents (LC-MS Grade)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Isopropanol (IPA)

-

Formic Acid (FA)[2]

-

Chloroform (CHCl3) or Dichloromethane (DCM) for extraction.

Sample Preparation Protocol

Rationale: A modified Bligh-Dyer extraction is chosen over protein precipitation to maximize lipid recovery and remove salts/proteins that suppress ionization.

Workflow Diagram

Caption: Modified Bligh-Dyer extraction workflow optimized for sphingolipid recovery.

Step-by-Step Protocol

-

Aliquot: Transfer 100 µL of sample (plasma or tissue homogenate) into a 1.5 mL glass tube.

-

IS Spiking: Add 10 µL of Internal Standard working solution (1 µM C17-Ceramide in MeOH). Vortex gently.

-

Monophasic Extraction: Add 375 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 30 seconds. This disrupts membranes and solubilizes lipids.

-

Phase Separation: Add 125 µL of Chloroform. Vortex. Add 125 µL of ultrapure water. Vortex.

-

Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature.

-

Collection: Carefully insert a glass pipette through the upper phases and withdraw the lower organic phase. Transfer to a clean glass vial.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 100 µL of Methanol:Isopropanol (1:1) containing 0.1% Formic Acid.[4][11] Vortex for 1 minute and transfer to an autosampler vial with a glass insert.

LC-MS/MS Method Development

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Why: The C18 phase provides strong retention for the hydrophobic acyl chains, while the high resolution (1.7 µm) is necessary to separate the hydroxylated target from potential isobaric interferences.

-

-

Column Temp: 50°C (Higher temperature improves peak shape for lipids).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile:Isopropanol (50:50) + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Why IPA? Isopropanol breaks down lipid micelles and ensures elution of very hydrophobic species, preventing carryover.

-

Gradient Table:

| Time (min) | Flow (mL/min) | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.00 | 0.40 | 60 | Initial |

| 1.00 | 0.40 | 60 | Hold |

| 5.00 | 0.40 | 100 | Linear |

| 7.00 | 0.40 | 100 | Wash |

| 7.10 | 0.40 | 60 | Re-equilibrate |

| 9.00 | 0.40 | 60 | End |

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C (High temp required for lipid desolvation).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: 800 L/hr.

MRM Transitions: The quantification relies on the specific fragmentation of the amide bond, releasing the sphingoid base (d18:1) fragment.[8][11][12]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| C16:0 (2'S-OH) Cer | 554.5 | 264.3 | 30 | 25 |

| C16:0 (2'S-OH) Cer (Qual) | 554.5 | 536.5 (M+H-H2O) | 30 | 20 |

| C17 Ceramide (IS) | 552.5 | 264.3 | 30 | 25 |

Note: The product ion 264.3 corresponds to the [Sphingosine-H2O+H]+ fragment, a universal signature for d18:1 sphingolipids.

Fragmentation Pathway Diagram

Caption: CID fragmentation pathway yielding the quantifier ion m/z 264.3.

Method Validation (Summary)

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

-

Linearity: 1.0 ng/mL to 1000 ng/mL. (R² > 0.995).[8] Weighting 1/x².

-

Accuracy & Precision:

-

Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If Matrix Factor (MF) is < 0.8 or > 1.2, consider using stable isotope labeled IS (C16-OH-Cer-d31) if available.

-

Recovery: Bligh-Dyer extraction typically yields >85% recovery for ceramides.

Troubleshooting & Optimization

-

Peak Tailing: Usually indicates secondary interactions with free silanols. Ensure Ammonium Formate is fresh and at least 5 mM. Increase Column Temp to 60°C if necessary.

-

Carryover: Ceramides are "sticky." If carryover is observed in blank injections, add a needle wash step with Isopropanol:Acetone (1:1) or run a "sawtooth" gradient wash at the end of the method.

-

Isobaric Interference: If a peak appears at the same transition but slightly different RT, it may be the R-isomer or a different sphingolipid species. Verify RT with a pure standard.

References

-

Bielawski, J., et al. (2006). "Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods, 39(2), 82-91. Link

-

Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1692-1707. Link

-

Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224. Link

-

Avanti Polar Lipids. "Ceramide Fragmentation and MS Standards." Link

Sources

- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. atzlabs.com [atzlabs.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine in Cell Culture

Abstract & Introduction

This guide details the handling, solubilization, and experimental application of N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine (C16 2'S-hydroxy Ceramide). Unlike non-hydroxylated ceramides, the 2'-hydroxy group introduces unique hydrogen-bonding capabilities that significantly alter membrane packing density and biological signaling.[1]

While the (R)-enantiomer of 2-hydroxy ceramide is often associated with acute apoptotic signaling, the (S)-enantiomer is frequently utilized in structural membrane studies and as a stereochemical control to dissect specific protein-lipid interactions. This protocol focuses on overcoming the extreme hydrophobicity of this lipid to ensure bioavailable delivery to cells without inducing solvent-based cytotoxicity.

Key Applications

-

Dermatological Research: Modeling the stratum corneum lipid matrix (barrier function).[2]

-

Structural Biology: Investigating lipid raft stability and membrane phase transitions.

-

Signaling Controls: Stereoselective activation of phosphatases (e.g., PP2A).

Physicochemical Properties & Handling[3][4]

| Property | Specification |

| Common Name | C16(2'S-OH) Ceramide |

| Molecular Formula | C₃₄H₆₇NO₄ |

| Molecular Weight | ~553.9 g/mol |

| Solubility | Soluble in DMSO (warm), Ethanol (warm), Chloroform:Methanol (2:1). Insoluble in water. |

| Stability | Hydrolysis-prone in acidic/basic aqueous conditions. Stable as dry film at -20°C. |

| Critical Note | The 2'-OH group increases the melting point compared to non-hydroxy ceramides. Vigorous heating (50–60°C) is often required for initial solubilization. |

Preparation of Stock & Working Solutions[5][6]

Method A: BSA Complexing (The Gold Standard)

Why this method? Directly adding dissolved lipids to cell media often results in "micro-precipitation"—invisible crystals that sink to the bottom, failing to interact with cells. Complexing with Fatty Acid-Free Bovine Serum Albumin (BSA) creates a water-soluble carrier system that mimics physiological lipid transport.

Materials

-

Lipid: N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine (Dry powder).

-

Solvent: 100% Ethanol (anhydrous).

-

Carrier: Fatty Acid-Free BSA (Sigma A8806 or equivalent).

-

Buffer: PBS or Serum-Free Media (pre-warmed to 37°C).

Protocol Steps

-

Prepare Lipid Stock (5 mM): Dissolve the dry lipid powder in 100% Ethanol.

-

Critical: Vortex and heat to 50°C until the solution is perfectly clear. The alpha-hydroxy group promotes crystal packing; ensure no particulates remain.

-

-

Prepare BSA Vehicle (0.34 mg/mL): Dissolve Fatty Acid-Free BSA in PBS or media. Warm this solution to 37°C in a water bath.

-

Complexing (The "Dropwise" Technique):

-

While vortexing the warm BSA solution, add the ethanolic lipid stock dropwise .

-

Ratio: The final concentration of ethanol should not exceed 0.5-1.0% (v/v).

-

Example: To make 10 mL of 50 µM working solution: Add 100 µL of 5 mM Lipid Stock to 9.9 mL of warm BSA solution.

-

-

Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle shaking. This allows the hydrophobic lipid tails to bury themselves into the BSA hydrophobic pockets.

-

Filtration: Sterile filter using a 0.22 µm PES membrane . (Do not use nylon, which binds lipids).

Method B: Solvent Injection (High Risk/High Throughput)

Use only for short-term assays (<4 hours) where BSA interference is a concern.

-

Prepare a 50 mM stock in DMSO.

-

Dilute 1:1000 into vigorously stirring media for a final concentration of 50 µM.

-

Warning: Use immediately. Inspect under a microscope for crystal formation.

Visualization of Workflow

Figure 1: Optimized workflow for complexing 2-hydroxy ceramide with BSA to ensure solubility in aqueous media.

Experimental Applications

Application 1: Skin Barrier Modeling (Keratinocytes)